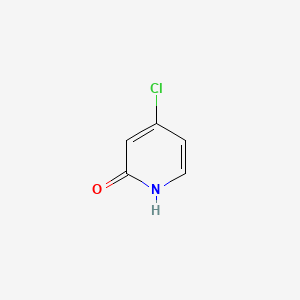

4-Chloro-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXGFRLSKQVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373970 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40673-25-4 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-hydroxypyridine

Introduction: The Significance of 4-Chloro-2-hydroxypyridine in Modern Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic and structural features, arising from the interplay of the pyridine ring, a chloro substituent, and a hydroxyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2] The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, as it ensures structural integrity, purity, and provides insights into its chemical behavior.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the principles of each technique, and provide field-proven insights into the experimental choices and methodologies.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-chloro-2(1H)-pyridinone).[3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are instrumental in elucidating the predominant tautomeric form under different conditions. In most common scenarios, and particularly in the solid state and in polar solvents, the pyridone tautomer is the more stable and therefore the predominant form. The data presented and interpreted in this guide will reflect the characterization of this major tautomer.

Molecular Structure and Tautomerism

The chemical structure of this compound and its tautomeric equilibrium with 4-chloro-2(1H)-pyridinone are depicted below. This equilibrium is a fundamental concept to grasp when interpreting the spectroscopic data.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation and purity assessment. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group in the predominant pyridone tautomer.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-chloro-2(1H)-pyridinone is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are diagnostic of their relative positions.

Table 1: ¹H NMR Spectral Data for 4-Chloro-2(1H)-pyridinone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | d | ~2.0 |

| H-5 | ~6.3 | dd | ~7.0, ~2.0 |

| H-6 | ~7.4 | d | ~7.0 |

| N-H | ~12.5 | br s | - |

(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)

Interpretation:

-

The downfield shift of all protons is consistent with their attachment to an electron-deficient pyridine ring.

-

The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen and the carbonyl group.

-

The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons and are crucial for assigning the signals. For instance, the H-5 proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

The broad singlet corresponding to the N-H proton typically appears at a very downfield chemical shift and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 4-chloro-2(1H)-pyridinone, five distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data for 4-Chloro-2(1H)-pyridinone

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3 | ~105 |

| C-4 | ~140 |

| C-5 | ~115 |

| C-6 | ~145 |

(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)

Interpretation:

-

The signal at the most downfield position (~165 ppm) is characteristic of a carbonyl carbon (C-2), which is highly deshielded. This is a strong indicator of the pyridone tautomer being the major form.

-

The carbon atom bearing the chlorine (C-4) is also significantly deshielded.

-

The remaining carbon signals correspond to the other sp² hybridized carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chloro-2(1H)-pyridinone will be dominated by absorptions corresponding to the N-H and C=O bonds, further confirming the pyridone tautomer.

Table 3: Key IR Absorptions for 4-Chloro-2(1H)-pyridinone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (amide) | 1680 - 1640 | Strong |

| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation:

-

The presence of a strong absorption band in the region of 1680-1640 cm⁻¹ is a definitive indication of a carbonyl group, specifically an amide C=O stretch, which is characteristic of the pyridone form.

-

A broad absorption in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibration. The broadening is due to hydrogen bonding.

-

The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ further supports the predominance of the pyridone tautomer over the hydroxy form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₄ClNO, which is approximately 129.54 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear signature for the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for pyridone structures involve the loss of CO, Cl, and other small neutral molecules. Analyzing these fragment ions can further corroborate the proposed structure.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended:

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxypyridines due to its high polarity, which helps in dissolving the compound and in observing the N-H proton.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean before sample analysis.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, with a strong emphasis on the interpretation in the context of its predominant pyridone tautomer. By following the outlined experimental protocols and understanding the principles behind the data, researchers can confidently verify the structure and purity of this important chemical intermediate, paving the way for its successful use in the synthesis of novel and functional molecules.

References

-

PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 40673-25-4. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-2-hydroxypyridine: Core Chemical Properties, Structure, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 4-Chloro-2-hydroxypyridine (CAS No: 40673-25-4), a pivotal heterocyclic intermediate. Our focus extends beyond a simple recitation of facts to an exploration of the underlying chemical principles that dictate its utility. We will delve into its unique structural characteristics, particularly its tautomeric nature, and explain how these features govern its reactivity and application in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors.

Molecular Structure: The Tautomeric Equilibrium

The chemical behavior of this compound is fundamentally governed by its existence as a mixture of two rapidly interconverting tautomers: the aromatic alcohol form (this compound) and the non-aromatic amide form (4-Chloro-2(1H)-pyridone). While often named as a hydroxypyridine, the pyridone form is the major tautomer in both the solid state and in polar solvents.[1][2] This equilibrium is not merely an academic curiosity; it is the cornerstone of the molecule's reactivity, dictating its role as a nucleophile in subsequent reactions.

The stability of the pyridone tautomer is attributed to the formation of stable, intermolecular hydrogen-bonded dimers and the inherent strength of the amide C=O bond compared to the C-O bond of the enol form.[1][2] This preference is critical for drug development professionals to understand, as reaction conditions can influence the tautomeric balance and, consequently, the reaction outcome (e.g., N-alkylation vs. O-alkylation).

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is a prerequisite for its effective use in synthesis, guiding choices regarding solvents, reaction temperatures, and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40673-25-4 | [3][4][5] |

| Molecular Formula | C₅H₄ClNO | [3][4][5] |

| Molecular Weight | 129.54 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3][6][7][8] |

| Melting Point | 184 - 188 °C | [3][7][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [6] |

| pKa | ~10.54 (Predicted) | [9] |

| Storage | Store at room temperature under an inert atmosphere. | [3][7] |

Spectroscopic analysis confirms the predominance of the pyridone tautomer.

-

¹H NMR Spectroscopy: The spectrum will typically show signals corresponding to the protons on the pyridine ring. The presence of a broad signal for the N-H proton is indicative of the pyridone form.

-

IR Spectroscopy: The most telling feature is a strong absorption band in the region of 1640-1680 cm⁻¹, characteristic of the C=O stretch of the amide group in the pyridone tautomer. The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ further supports this assignment.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block precisely because of its dual reactivity: the nucleophilic character of the pyridone ring system and the electrophilic character of the C4 carbon atom.[3][7]

-

Ambident Nucleophilicity: The pyridone tautomer can act as a nucleophile at either the nitrogen or the exocyclic oxygen atom. Reactions with electrophiles (e.g., alkyl halides) can lead to N-alkylation or O-alkylation. The choice of solvent, base, and counter-ion can be used to direct the selectivity of this process, an essential consideration in multi-step synthesis.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C4 position is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. This allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position, providing a gateway to a wide array of derivatives.

Caption: Key reactivity sites of this compound.

Synthesis Protocol: Chlorination of 2-Hydroxypyridine

A common and direct method for preparing this compound involves the halogenation of commercially available 2-hydroxypyridine.[6] The choice of a chlorinating agent and reaction conditions is crucial for achieving good yield and selectivity, avoiding over-chlorination or other side reactions.

Expert Insight: The rationale for using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is to provide a controlled source of electrophilic chlorine. The reaction is typically performed in a suitable solvent that can dissolve the starting material but does not react with the chlorinating agent.

Step-by-Step Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintaining an inert atmosphere is critical to prevent reactions with atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is to control the exothermicity of the chlorination reaction.

-

Reagent Addition: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its application as a versatile scaffold for constructing biologically active molecules.[3][7]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its structure is a common feature in molecules designed as antimicrobial, anti-inflammatory, and anticancer drugs.[3][7] The ability to selectively functionalize the molecule at multiple positions allows for the fine-tuning of a compound's structure-activity relationship (SAR) during lead optimization.

-

Agrochemicals: In the agricultural sector, this compound is used in the development of modern herbicides and fungicides.[7] The pyridine core is a well-established toxophore, and modifications enabled by the chloro and hydroxyl/pyridone functionalities allow for the creation of potent and selective crop protection agents.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] It is harmful if swallowed.[10][11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[11]

References

- This compound | Properties, Uses, Safety Data, Supplier Inform

- This compound | 40673-25-4. Sigma-Aldrich.

- This compound. Chem-Impex.

- This compound. Chem-Impex.

- This compound. Synchem.

- This compound | CAS 40673-25-4. Santa Cruz Biotechnology.

- This compound CAS#: 40673-25-4. ChemicalBook.

- This compound | 40673-25-4. Tokyo Chemical Industry Co., Ltd..

- SAFETY D

- SAFETY D

- This compound - Safety D

- 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611. PubChem.

- 4-Hydroxypyridine-Tautomerism. ChemTube3D.

- 2-Pyridone. Wikipedia.

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. synchem.de [synchem.de]

- 5. scbt.com [scbt.com]

- 6. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 40673-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS#: 40673-25-4 [m.chemicalbook.com]

- 10. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-2-hydroxypyridine: A Cornerstone Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction: Identifying a Versatile Heterocyclic Building Block

4-Chloro-2-hydroxypyridine, a substituted pyridine derivative, is a pivotal intermediate in the landscape of modern organic synthesis. While its formal IUPAC name is 4-chloro-1H-pyridin-2-one [1], it is widely recognized in commercial and research settings by its common name and the CAS Number 40673-25-4 [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]. This compound's utility stems from its unique electronic properties and the strategic placement of functional groups that allow for selective, high-yield transformations. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and critical applications for professionals in drug development and chemical research.

A crucial aspect of its chemistry is the pronounced tautomerism between the hydroxy-pyridine form and the more stable pyridone form. In solution and crystalline states, the equilibrium heavily favors the 4-chloro-1H-pyridin-2-one structure. This preference is driven by the formation of a stable amide-like system within the ring, which significantly influences the molecule's reactivity and physical properties.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and for quality control.

Physical and Chemical Properties

The quantitative data for this compound are summarized in the table below, providing at-a-glance information for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 40673-25-4 | [2][3][4] |

| IUPAC Name | 4-chloro-1H-pyridin-2-one | [1] |

| Synonyms | 4-Chloro-2(1H)-pyridone, 4-Chloropyridin-2-ol | |

| Molecular Formula | C₅H₄ClNO | [2] |

| Molecular Weight | 129.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 184 - 188 °C | [3] |

| Purity | Typically ≥98% (by GC) | [3] |

| Storage | Room temperature, under inert atmosphere | [9] |

Spectroscopic Signature for Verification

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show three distinct signals in the aromatic region. A doublet around δ 7.5-7.7 ppm (H6), a doublet of doublets or a triplet around δ 6.2-6.4 ppm (H5), and a doublet around δ 6.1-6.3 ppm (H3). A broad singlet corresponding to the N-H proton would appear far downfield, typically above δ 11.0 ppm.

-

¹³C NMR (DMSO-d₆, 100 MHz): The pyridone tautomer will display a characteristic carbonyl signal (C2) in the range of δ 160-165 ppm. The carbon bearing the chlorine (C4) would be found around δ 145-150 ppm. The remaining carbons (C3, C5, C6) would appear between δ 100-140 ppm.

-

IR (KBr, cm⁻¹): The spectrum will be dominated by a strong carbonyl (C=O) stretching vibration between 1640-1680 cm⁻¹, characteristic of the pyridone form. A broad N-H stretch will be visible in the 3000-3400 cm⁻¹ region. C-H aromatic stretches will appear just above 3000 cm⁻¹, and C-Cl stretching vibrations will be observed in the fingerprint region (typically 700-800 cm⁻¹).

PART 2: Synthesis and Mechanistic Insight

The preparation of this compound can be approached from several precursors. The choice of method often depends on the availability of starting materials and the desired scale of production. A common and logical approach involves the selective chlorination of a dihydroxy-pyridine precursor.

Recommended Synthesis Protocol: Chlorination of 2,4-Dihydroxypyridine

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound. The causality behind this choice is the high reactivity of the hydroxyl groups towards chlorinating agents like phosphorus oxychloride (POCl₃), which acts as both a reagent and a solvent.

Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of 4-chloro-1H-pyridin-2-one.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2,4-dihydroxypyridine (1.0 eq). Under a fume hood, add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise. The POCl₃ serves as both the chlorinating agent and the solvent.

-

Chlorination: Heat the resulting slurry to reflux (approximately 110 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and cautiously pour the reaction mixture with stirring. This is a highly exothermic quenching process and must be done with extreme care.

-

Neutralization and Isolation: The acidic aqueous solution is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7. A precipitate will form.

-

Purification: The solid product is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then dried under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

PART 3: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the electron-deficient nature of the pyridine ring, which is further activated by the chloro substituent. This makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr Mechanism: A Gateway to Derivatization

The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group through both inductive and resonance effects. This delocalizes electron density away from the ring carbons, particularly the C2 and C4 positions, making them electrophilic. A nucleophile can attack the C4 position, displacing the chloride ion, which is a good leaving group.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Sources

- 1. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. apecwater.com [apecwater.com]

- 13. Organic Chemistry Journals - ACS Division of Organic Chemistry [organicdivision.org]

- 14. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. 2-Pyridone synthesis [organic-chemistry.org]

- 18. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0302613) [np-mrd.org]

- 19. Meet the Winners of The Journal of Organic Chemistry 2025 Outstanding Publication of the Year Award [axial.acs.org]

- 20. CN101830844A - Preparation method of 2-chloropyridine - Google Patents [patents.google.com]

- 21. repositorio.uchile.cl [repositorio.uchile.cl]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Tautomerism of 4-Chloro-2-hydroxypyridine

Foreword: The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, represents a cornerstone of physical organic chemistry. In the realm of heterocyclic chemistry, particularly within nitrogen-containing aromatic systems, this equilibrium profoundly influences molecular properties, reactivity, and biological interactions. For researchers in medicinal chemistry and drug development, a nuanced understanding of a molecule's predominant tautomeric forms is not merely academic; it is a critical prerequisite for rational drug design, predicting pharmacokinetics, and securing intellectual property. This guide provides a comprehensive examination of the tautomeric behavior of this compound, a substituted pyridone scaffold of significant interest. We will dissect the underlying principles governing its equilibrium, present the empirical evidence from spectroscopic and crystallographic studies, and outline the practical implications for scientific research.

The Lactam-Lactim Equilibrium: A Fundamental Dichotomy

This compound exists as an equilibrium between two tautomeric forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form.

-

This compound (Lactim Form): An aromatic phenol analogue.

-

4-chloro-2(1H)-pyridinone (Lactam Form): A cyclic amide.

Contrary to what might be inferred from the nomenclature, extensive experimental and computational evidence confirms that the equilibrium strongly favors the 4-chloro-2(1H)-pyridinone (lactam) form in most conditions, particularly in the solid state and in polar solvents.[1][2] This preference is a result of a delicate interplay between aromaticity, intermolecular forces, and solvent interactions. While the lactim form possesses a classic pyridine aromatic system, the lactam form achieves a considerable degree of stabilization through resonance and its ability to form strong hydrogen-bonded dimers.[2][3][4]

The Decisive Evidence: Spectroscopic and Structural Elucidation

The predominance of the pyridone tautomer is not a matter of conjecture but is firmly established through various analytical techniques. Each method provides a unique piece of the puzzle, collectively painting a coherent picture of the molecule's true nature.

UV/Vis Spectroscopy: A Window into Electronic Structure

The electronic configurations of the lactim and lactam forms are distinct, giving rise to different ultraviolet absorption profiles. The lactam form typically absorbs at a longer wavelength (λmax) compared to the lactim form.[5][6] This difference allows for the quantitative determination of the tautomeric equilibrium constant (KT = [lactam]/[lactim]) in various solvents. Studies on the parent 2-hydroxypyridine show that in polar solvents like water, the equilibrium overwhelmingly favors the pyridone form, whereas both tautomers can coexist in comparable amounts in non-polar solvents like cyclohexane.[1][7] The chloro-substituent, through its inductive electron-withdrawing effect, further influences the position of this equilibrium.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides direct evidence for the functional groups present. The definitive signature of the pyridone (lactam) form is the presence of a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. This band would be absent in the pure hydroxy (lactim) tautomer, which would instead show a characteristic O-H stretching band.[1][7] Experimental spectra of this compound consistently display the prominent C=O stretch, confirming the lactam structure as the major species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the tautomers. The chemical shifts of the ring protons and carbons are highly sensitive to the surrounding electronic environment. In the pyridone form, the C4 carbon (bearing the chlorine) and the C6 carbon are significantly deshielded compared to their positions in the aromatic lactim form. To unambiguously assign these shifts, chemists often synthesize "locked" analogues by replacing the mobile proton with a methyl group, either on the nitrogen (N-methyl-pyridinone) or the oxygen (O-methyl-hydroxypyridine), which serve as unequivocal reference compounds.[5][6]

X-ray Crystallography: The Solid-State Verdict

Single-crystal X-ray diffraction provides the most definitive evidence for the structure in the solid state.[9] Studies on 2-pyridone and its derivatives consistently show that the molecules crystallize in the lactam form.[1][7] In the crystal lattice, these molecules are often arranged as planar, hydrogen-bonded dimers, a highly stable configuration that further locks the equilibrium in favor of the pyridone tautomer.

Quantitative and Computational Insights

Modern computational chemistry, particularly using Density Functional Theory (DFT), complements experimental findings by providing a theoretical framework to understand tautomeric stability.[8][10] Calculations can accurately predict the relative energies of the tautomers in the gas phase and simulate the effects of different solvents.

| Parameter | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) | Rationale & Reference |

| UV λmax (CHCl₃) | ~300 nm | ~330 nm | Distinct chromophores allow for quantitative analysis of the equilibrium.[5] |

| Characteristic IR Band | ~3400 cm⁻¹ (O-H stretch) | ~1660 cm⁻¹ (C=O stretch) | Direct evidence of the dominant functional group.[1][7] |

| Relative Energy (Gas Phase) | More Stable | Less Stable (~3 kJ/mol) | In the absence of solvent, the aromatic lactim form is slightly favored.[7] |

| Relative Energy (Water) | Less Stable | More Stable (~12 kJ/mol) | Polar solvents strongly stabilize the more polar lactam tautomer.[7][11] |

| Dipole Moment | Lower | Higher | The lactam form has greater charge separation, leading to stronger solvent interactions.[1] |

Experimental Protocol: UV/Vis Determination of the Tautomeric Equilibrium Constant (KT)

This protocol outlines a self-validating system for determining the tautomeric equilibrium of this compound in different solvents. The use of locked N-methyl and O-methyl analogues is critical for establishing the endpoint spectra of the pure tautomers.

Objective: To quantify the ratio of lactam to lactim tautomers in a polar (Methanol) and a non-polar (Cyclohexane) solvent.

Materials:

-

This compound

-

4-chloro-1-methyl-2(1H)-pyridinone (Locked Lactam)[12]

-

4-chloro-2-methoxypyridine (Locked Lactim)

-

Spectroscopic grade Methanol

-

Spectroscopic grade Cyclohexane

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV/Vis Spectrophotometer

Methodology:

-

Preparation of Stock Solutions:

-

Accurately prepare 1 mM stock solutions of this compound, the locked lactam, and the locked lactim in both Methanol and Cyclohexane. The causality here is to ensure concentrations are within the linear range of the Beer-Lambert law.

-

-

Acquisition of Reference Spectra:

-

Dilute the locked lactam and locked lactim stock solutions to 10 µM using the corresponding solvent.

-

Scan the absorbance from 250 nm to 400 nm for each of the four reference solutions (locked lactam/lactim in each solvent).

-

Record the λmax and molar absorptivity (ε) for each pure tautomer in each solvent. This step is the authoritative grounding for the subsequent calculation.

-

-

Acquisition of Equilibrium Spectrum:

-

Prepare a 10 µM solution of this compound in both Methanol and Cyclohexane.

-

Record the UV/Vis spectrum for each solution across the same wavelength range (250-400 nm).

-

-

Calculation of KT:

-

At a wavelength where the absorbance of the two tautomers is significantly different, the equilibrium constant KT can be calculated using the following equation, derived from the Beer-Lambert law:

KT = [Lactam]/[Lactim] = (Aeq - εlactim) / (εlactam - Aeq)

-

Where Aeq is the absorbance of the equilibrium mixture, and εlactim and εlactam are the molar absorptivities of the pure locked tautomers at that wavelength.

-

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its biological function and pharmaceutical viability.

-

Pharmacodynamics (Receptor Binding): The two tautomers of this compound present different hydrogen bond donor/acceptor patterns to a biological target. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a pyridine nitrogen acceptor. This difference can dramatically alter binding affinity and selectivity for a target protein.[13]

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties. The more polar lactam form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar lactim form. Understanding the equilibrium is therefore essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

-

Chemical Synthesis and Stability: The reactivity of the two tautomers differs. For instance, the lactim form can be O-alkylated, while the lactam form is N-alkylated. Controlling reaction conditions to favor one tautomer can be key to achieving the desired synthetic outcome.[14]

Conclusion

The case of this compound serves as an exemplary model for the study of lactam-lactim tautomerism. Overwhelming evidence from a suite of spectroscopic and analytical techniques, supported by computational modeling, establishes the 4-chloro-2(1H)-pyridinone form as the predominant tautomer in the solid state and in polar solutions. The equilibrium is a dynamic process governed by the interplay of solvent polarity, which stabilizes the more polar lactam form, and the capacity for strong intermolecular hydrogen bonding, which favors the formation of stable lactam dimers. For scientists and researchers, particularly in the pharmaceutical industry, a thorough characterization of such tautomeric systems is indispensable for predicting molecular behavior, optimizing biological activity, and ultimately, developing safe and effective medicines.

References

- Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A.

- Tautomers of substituted Pyridines. Sciencemadness.org.

- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.

- Representation of the keto-enol equilibrium determined for the pyridinol moiety.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.

- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.

- Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. PubMed.

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions.

- This compound(40673-25-4) 1H NMR spectrum. ChemicalBook.

- How about Tautomers?. WuXi Biology.

- 2-Pyridone. Wikipedia.

- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry.

- 2-Hydroxypyridine-Tautomerism. ChemTube3D.

- 2-Pyridone tautomer r

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- 4-Chloro-1-methylpyridin-2(1H)-one. Allmpus.

- 4-Hydroxypyridine-Tautomerism. ChemTube3D.

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-ol

- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics.

- x Ray crystallography.

- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry.

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. allmpuslab.com [allmpuslab.com]

- 13. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-hydroxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-hydroxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses the pivotal role of tautomerism in its behavior in various organic media.

Executive Summary

This compound is a heterocyclic compound whose solubility is a critical parameter in its synthesis, purification, and formulation. While generally characterized as soluble in common organic solvents, a nuanced understanding of its solubility profile requires an appreciation of its structural and electronic properties. This guide elucidates these factors, providing a framework for solvent selection and the design of robust experimental and manufacturing processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | [1] |

| Molecular Weight | 129.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 119 - 121 °C | |

| pKa | Data not readily available | |

| LogP | Data not readily available |

The Crucial Role of Tautomerism in Solubility

A key feature of this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (4-chloro-2-pyridone). This equilibrium is highly dependent on the solvent environment and is a primary determinant of the compound's solubility.[2][3]

Caption: Tautomeric equilibrium of this compound.

The this compound tautomer is less polar, possessing a hydroxyl group capable of acting as a hydrogen bond donor. The 4-chloro-2-pyridone tautomer, on the other hand, is significantly more polar due to the presence of the carbonyl group and the N-H bond, making it behave more like an amide.[2] This difference in polarity dictates that the equilibrium will shift towards the pyridone form in polar solvents and towards the hydroxypyridine form in non-polar solvents.[4] Consequently, the overall solubility in a given solvent is a reflection of the solubility of the predominant tautomer in that solvent.

Qualitative and Inferred Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, a qualitative profile can be constructed based on available information and the solubility of analogous compounds.

Qualitative Solubility:

| Solvent Class | General Solubility |

| Water | Insoluble |

| Alcohols (Methanol, Ethanol) | Soluble |

| Halogenated Solvents (Dichloromethane) | Soluble |

| Aromatic Hydrocarbons (Benzene) | Slightly Soluble |

| Ethers (Diethyl Ether) | Slightly Soluble |

Discussion and Inference from Analogues:

To provide a more quantitative context, we can examine the solubility of related compounds:

-

2-Hydroxypyridine: This parent compound is soluble in water (450 g/L at 20°C) and ethanol, and only slightly soluble in benzene and ether.[5][6][7] The high water solubility is attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water.

-

4-Chloropyridine: This analogue is slightly soluble in water but is miscible with ethanol.[8] The chloro substituent increases the lipophilicity of the molecule compared to pyridine, reducing its water solubility.

Based on these analogues, we can infer the following for this compound:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group and the ability to exist in the polar pyridone form suggest good solubility. The molecule can participate in hydrogen bonding with the solvent.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also expected due to dipole-dipole interactions with the polar pyridone tautomer.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be limited. The less polar hydroxypyridine tautomer will be favored, but the overall polarity of the molecule will still hinder extensive dissolution in non-polar media.

-

In Halogenated Solvents (e.g., Dichloromethane): Moderate to good solubility is anticipated. Dichloromethane can solvate both tautomers to some extent.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Caption: Workflow for the Equilibrium Solubility Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) from the determined concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less accurate for solvents with high volatility.

Step-by-Step Methodology:

-

Preparation and Equilibration: Prepare a saturated solution as described in the equilibrium solubility method (Steps 1 and 2).

-

Sampling and Weighing: After equilibration and phase separation, accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., a glass vial).

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

-

Final Weighing: Once the solvent is completely removed and the residue is dry, re-weigh the container. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility by dividing the mass of the residue by the initial volume of the saturated solution taken.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautions: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS).

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its physicochemical properties, with the solvent-dependent tautomeric equilibrium playing a central role. While it exhibits good solubility in polar organic solvents, its solubility in non-polar media is limited. For precise applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively work with and understand the solubility behavior of this important chemical intermediate.

References

-

ChemBK. 2-Hydroxypyridine. [Link]

-

ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. [Link]

-

PubChem. 4-Chloropyridine. [Link]

-

Pipzine Chemicals. 4-Chloro-pyridine-2-carbonitrile. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. [Link]

-

RSC Publishing. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

-

Hansen Solubility Parameters. Sheet1. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

ResearchGate. 4‐Chloropyridine Hydrochloride. [Link]

-

ResearchGate. Computational models for the prediction of drug solubility. [Link]

-

National Institutes of Health. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

Cheméo. Chemical Properties of 4-Chloropyridine (CAS 626-61-9). [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

-

Sciencemadness.org. Tautomers of substituted Pyridines. [Link]

-

Journal of the American Chemical Society. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]

-

National Institutes of Health. Recent progress in the computational prediction of aqueous solubility and absorption. [Link]

-

ResearchGate. Computational workflow for solubility prediction: Data processing, model implementation, and performance evaluation. [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]

-

Schlegel Group - Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

-

ResearchGate. Hansen solubility parameter (HSP) values for the compounds used in this.... [Link]

-

National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

-

ResearchGate. Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely.... [Link]

-

Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

-

PubChem. 4-Chloropyridin-2-ol. [Link]

Sources

- 1. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-hydroxypyridine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-hydroxypyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the pyridine nitrogen, the hydroxyl group (and its tautomeric pyridone form), and the strategically positioned chlorine atom, render it a versatile building block for the synthesis of a diverse array of functional molecules. The chlorine atom at the 4-position serves as a convenient handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound and its analogs, with a particular focus on their utility in drug discovery and development. Detailed experimental protocols, mechanistic insights, and a survey of their biological activities are presented to empower researchers in their quest for novel therapeutics and functional materials.

Introduction: The this compound Core

This compound, also known as 4-chloro-2(1H)-pyridone, is a crystalline solid with the molecular formula C₅H₄ClNO. It exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms, with the pyridone form generally being the more stable tautomer. This tautomerism plays a crucial role in its reactivity and biological activity.

The pyridine ring is an essential scaffold in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 2-position significantly modulates the electronic landscape of the ring, making the 4-position susceptible to nucleophilic attack and a prime site for the introduction of molecular diversity through various chemical transformations.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of a pre-existing 2-hydroxypyridine ring system.

Chlorination of 2-Hydroxypyridine

A common and direct method for the synthesis of this compound involves the electrophilic chlorination of 2-hydroxypyridine.

Experimental Protocol: Chlorination of 2-Hydroxypyridine

Materials:

-

2-Hydroxypyridine

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)[1]

-

Anhydrous pyridine

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous pyridine in an appropriate solvent such as dichloromethane or ethyl acetate under a nitrogen atmosphere.[1]

-

Cool the solution in a cold-water bath.

-

Slowly add thionyl chloride or phosphorus oxychloride dropwise to the stirred solution, ensuring the temperature does not exceed 40-50°C.[1]

-

After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours. The reaction mixture will gradually darken.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add ethanol to the reaction mixture and heat at 50-60°C with stirring for 1 hour to quench any remaining chlorinating agent.[1]

-

Cool the mixture to approximately 10°C and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain 4-chloropyridine hydrochloride as a tan solid.[1]

-

Neutralization of the hydrochloride salt with a suitable base will yield this compound.

Causality Behind Experimental Choices:

-

The use of a chlorinating agent like thionyl chloride or phosphorus oxychloride is essential for the electrophilic substitution of a chlorine atom onto the pyridine ring.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the chlorinating agents.

-

The reaction is performed at an elevated temperature to drive the chlorination to completion.

-

The workup with ethanol is a safety measure to quench the reactive chlorinating agents and to facilitate the precipitation of the hydrochloride salt.

Two_Hydroxypyridine [label="2-Hydroxypyridine"]; Chlorinating_Agent [label="SOCl₂ or POCl₃", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Pyridine, CH₂Cl₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Reaction Mixture"]; Product_HCl [label="4-Chloropyridine\nHydrochloride"]; Neutralization [label="Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound"];

Two_Hydroxypyridine -> Intermediate; Chlorinating_Agent -> Intermediate [label="Chlorination"]; Solvent -> Intermediate; Intermediate -> Product_HCl [label="Workup with EtOH"]; Product_HCl -> Final_Product; Neutralization -> Final_Product [label="Neutralization"]; }

Synthesis of this compound.

Chemical Reactivity and Functionalization

The this compound scaffold is a versatile platform for the introduction of various functional groups, primarily through reactions at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the presence of the chloro substituent make the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the chloride ion by a wide range of nucleophiles.

Mechanism of SNAr: The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it.

-

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Reactant [label="this compound"]; Nucleophile [label="Nu⁻", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)"]; Product [label="4-Substituted-2-hydroxypyridine"]; Leaving_Group [label="Cl⁻", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactant -> Meisenheimer; Nucleophile -> Meisenheimer [label="Addition"]; Meisenheimer -> Product [label="Elimination"]; Meisenheimer -> Leaving_Group; }

Mechanism of Nucleophilic Aromatic Substitution.

Scope of Nucleophiles: A wide variety of nucleophiles can be employed in the SNAr of this compound, including:

-

O-Nucleophiles: Alcohols, phenols

-

N-Nucleophiles: Amines (primary and secondary), anilines, heterocycles

-

S-Nucleophiles: Thiols, thiophenols

-

C-Nucleophiles: Cyanide, enolates

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl and aryl-heteroaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[2]

-

Base (e.g., K₂CO₃, Cs₂CO₃)[3]

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Water

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the solvent and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5]

-

The base is required to activate the boronic acid for the transmetalation step.[6]

-

Degassing the reaction mixture is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

The choice of ligand on the palladium catalyst can significantly impact the reaction's efficiency and substrate scope. For challenging couplings involving chloropyridines, bulky, electron-rich phosphine ligands are often employed.[2]

Start [label="Start"]; Combine [label="Combine Reactants:\nthis compound,\nBoronic Acid, Base"]; Add_Solvent [label="Add Solvent and Water"]; Degas [label="Degas with Inert Gas"]; Add_Catalyst [label="Add Palladium Catalyst"]; Heat [label="Heat and Monitor Reaction"]; Workup [label="Aqueous Workup"]; Purify [label="Column Chromatography"]; End [label="End"];

Start -> Combine; Combine -> Add_Solvent; Add_Solvent -> Degas; Degas -> Add_Catalyst; Add_Catalyst -> Heat; Heat -> Workup; Workup -> Purify; Purify -> End; }

Experimental Workflow for Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7] This reaction provides a powerful method for synthesizing N-aryl and N-heteroaryl amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Buchwald pre-catalysts)[8]

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)[9]

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[9]

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

-

Add the this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the product with an organic solvent and purify by column chromatography.

Causality Behind Experimental Choices:

-

The combination of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand is crucial for the efficient oxidative addition of the aryl chloride and subsequent reductive elimination to form the C-N bond.[8]

-

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[9]

-

Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation.

Applications in Drug Discovery and Development

Derivatives of this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antibacterial Agents

The 4-hydroxy-2-pyridone core is present in a novel class of antibacterial agents that target bacterial DNA synthesis.[10] Optimization of this scaffold has led to the discovery of compounds with potent activity against Gram-negative pathogens, including multi-drug resistant strains of E. coli.[10]

Structure-Activity Relationship (SAR) Insights:

-

The 4-hydroxy-2-pyridone moiety is essential for antibacterial activity.

-

Modifications at the N1 and C6 positions of the pyridone ring have been shown to significantly impact potency and pharmacokinetic properties.[11]

| Compound | R Group | MIC (µg/mL) vs. E. coli | Reference |

| 1 | H | >64 | [10] |

| 2 | Benzyl | 16 | [10] |

| 3 | 4-Fluorobenzyl | 8 | [10] |

Anticancer Agents

Various derivatives of pyridine and pyridone have been investigated for their anticancer properties. The ability of the pyridine scaffold to interact with biological targets through hydrogen bonding and π-stacking makes it a valuable component in the design of kinase inhibitors and other anticancer agents. For instance, certain 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown significant activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

-

The nature and position of substituents on the pyridine ring can dramatically influence the antiproliferative activity.

-

The introduction of aryl or heteroaryl groups through cross-coupling reactions has been a successful strategy in developing potent anticancer agents.

| Compound | Modification | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 4 | 2-(2-oxobutane-3-ylidenoimino)guanidine | HOP-62 (Lung) | 0.05 | |

| 5 | 2-(2-oxobutane-3-ylidenoimino)guanidine | HCT-116 (Colon) | 0.33 | |

| 6 | 2-(2-oxobutane-3-ylidenoimino)guanidine | M14 (Melanoma) | 1.08 |

Analytical Characterization

The characterization of this compound and its derivatives is typically performed using standard analytical techniques.

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆): Chemical shifts are expected for the three protons on the pyridine ring. The proton at C5 will likely appear as a doublet, the proton at C3 as a doublet, and the proton at C6 as a doublet of doublets. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (DMSO-d₆): Five signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of a wide range of functional molecules. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of molecular diversity. The demonstrated biological activities of its derivatives, particularly in the areas of antibacterial and anticancer research, highlight its significance in drug discovery. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this important heterocyclic core, with the aim of empowering researchers to further explore its potential in the development of novel therapeutics and advanced materials.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Zajac, M. A., & Srola, J. (2007). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish Journal of Chemistry, 81, 1869–1877. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. Retrieved from [Link]

-

Popiolek, R., & Koszelewski, D. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3536. Retrieved from [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. Retrieved from [Link]

-

Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters, 27(22), 5014-5021. Retrieved from [Link]

-

Głowacka, I. E., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(23), 7206. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. ResearchGate. Retrieved from [Link]

-

Brzozowski, Z., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 40(5), 447-455. Retrieved from [Link]

-

Valenzuela, M. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Retrieved from [Link]

-

Zadykowicz, B., et al. (2021). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. Molecules, 26(11), 3149. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Retrieved from [Link]

-

Chen, J., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. Molecules, 28(5), 2187. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

Kumar, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. Retrieved from [Link]

-

Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(40), 17284-17294. Retrieved from [Link]

-

CatSci Ltd. (n.d.). Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. CatSci Ltd. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2014). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Medicinal Chemistry, 4(11), 735-743. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Retrieved from [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses. Retrieved from [Link]

-